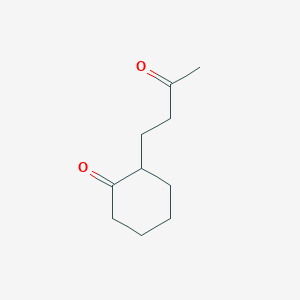

2-(3-Oxobutyl)cyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

26942-62-1 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-(3-oxobutyl)cyclohexan-1-one |

InChI |

InChI=1S/C10H16O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h9H,2-7H2,1H3 |

InChI Key |

VIJSJXMROSVIQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1CCCCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Oxobutyl)cyclohexanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Oxobutyl)cyclohexanone, a key intermediate in organic synthesis, particularly in the construction of polycyclic compounds such as steroids. This document details its synthesis via the Robinson annulation, outlines its known chemical and physical properties, and discusses its applications in medicinal chemistry and drug development. Detailed experimental protocols and visual diagrams of the synthetic pathway are provided to facilitate a deeper understanding and practical application of this versatile compound.

Introduction

This compound, with the chemical formula C₁₀H₁₆O₂, is a dicarbonyl compound that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its significance lies in its role as an intermediate in the Robinson annulation reaction, a powerful and widely used method for the formation of six-membered rings.[2][3] This reaction, discovered by Sir Robert Robinson in 1935, involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[2] The ability to construct fused ring systems makes this compound and its subsequent cyclized products, such as the Wieland-Miescher ketone, invaluable precursors in the total synthesis of steroids, terpenoids, and other biologically active natural products.[2][4] Understanding the synthesis and properties of this intermediate is therefore essential for researchers in synthetic organic chemistry and drug discovery.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Robinson annulation of cyclohexanone (B45756) with methyl vinyl ketone.[2][4] The reaction proceeds in two main steps: a Michael addition to form the dicarbonyl intermediate, followed by an intramolecular aldol condensation to yield the final annulated product. However, for the purpose of isolating this compound, the reaction is stopped after the Michael addition step.

Reaction Mechanism

The synthesis begins with the deprotonation of cyclohexanone by a base to form a nucleophilic enolate. This enolate then attacks the β-carbon of methyl vinyl ketone in a Michael (conjugate) addition. The resulting enolate is then protonated to yield the 1,5-diketone, this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on standard Robinson annulation procedures.

Materials:

-

Cyclohexanone

-

Methyl vinyl ketone

-

Base (e.g., sodium ethoxide, potassium hydroxide)

-

Solvent (e.g., ethanol, methanol)

-

Hydrochloric acid (for neutralization)

-

Dichloromethane (B109758) or ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone in the chosen solvent (e.g., ethanol).

-

Base Addition: Cool the solution in an ice bath and slowly add the base (e.g., a solution of sodium ethoxide in ethanol).

-

Michael Acceptor Addition: While maintaining the cool temperature, add methyl vinyl ketone dropwise from the dropping funnel to the reaction mixture with vigorous stirring. Caution: Methyl vinyl ketone is a lachrymator and should be handled in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| CAS Number | 26942-62-1 | [1] |

| IUPAC Name | 2-(3-oxobutyl)cyclohexan-1-one | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Melting Point | n/a | [5] |

| Boiling Point | n/a | [5] |

| Density | n/a | [5] |

| XLogP3-AA (Computed) | 1.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 168.115029749 Da | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Source |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 43m/z 2nd Highest: 111m/z 3rd Highest: 98 | [1] |

| ¹³C NMR | Spectra available through spectral databases. | [1][6] |

| ¹H NMR | No readily available public data. | |

| Infrared (IR) | No readily available public data. |

Applications in Drug Development

The primary application of this compound in drug development stems from its role as a precursor in the synthesis of steroids.[7][8] The Robinson annulation provides a straightforward route to the core ring structure of steroids. The intramolecular aldol condensation of this compound leads to the formation of a bicyclic α,β-unsaturated ketone, a key structural motif in many steroid hormones.

The ability to introduce various substituents on the initial cyclohexanone or methyl vinyl ketone allows for the synthesis of a diverse library of steroid analogs. These analogs are then screened for various biological activities, including anti-inflammatory, anti-cancer, and hormonal effects.

Conclusion

This compound is a fundamentally important intermediate in organic synthesis. Its straightforward preparation via the Robinson annulation makes it a readily accessible precursor for the construction of complex polycyclic systems. While detailed experimental data on some of its physical properties are lacking in publicly available literature, its synthetic utility, particularly in the field of steroid synthesis, is well-established. For researchers in drug development, a thorough understanding of the synthesis and reactivity of this compound is crucial for the design and synthesis of novel therapeutic agents. This guide provides a foundational resource for the study and application of this compound.

References

- 1. This compound | C10H16O2 | CID 539006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Robinson annulation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Optimization of Steroid Photochemistry and Its Application in the Synthesis of 5,6‐Dihydro‐Ophiopogonol A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-(3-Oxobutyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Oxobutyl)cyclohexanone, a diketone with potential applications in organic synthesis and as a building block for more complex molecules. This document consolidates available data on its chemical structure, physical characteristics, synthesis, and spectroscopic properties. Due to a notable lack of experimentally determined physical constants and biological activity data in publicly accessible literature, this guide also highlights areas for future experimental investigation.

Chemical and Physical Properties

This compound, with the CAS number 26942-62-1, is a cyclic ketone featuring a 3-oxobutyl substituent at the second position of the cyclohexanone (B45756) ring.[1][2][3] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | 2-(3-oxobutyl)cyclohexan-1-one | [1] |

| CAS Number | 26942-62-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₆O₂ | [1][3][4] |

| Molecular Weight | 168.23 g/mol | [1][3] |

| Canonical SMILES | CC(=O)CCC1CCCCC1=O | [1] |

| InChI Key | VIJSJXMROSVIQS-UHFFFAOYSA-N | [1] |

| XLogP3-AA | 1.1 | PubChem |

| Topological Polar Surface Area | 34.1 Ų | [3] |

| Rotatable Bond Count | 3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Table 2: Experimental Physical Properties

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Refractive Index | Not available |

Note: Extensive searches of available chemical databases and literature did not yield experimentally determined values for the melting point, boiling point, density, or refractive index of this compound. These properties would need to be determined experimentally.

Synthesis

The primary and most logical synthetic route to this compound is the Robinson annulation . This powerful reaction in organic chemistry is used to form a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation.[5]

In the synthesis of this compound, cyclohexanone acts as the Michael donor and methyl vinyl ketone (MVK) serves as the Michael acceptor.[6][7] The reaction is typically base-catalyzed.

General Reaction Scheme

Cyclohexanone + Methyl Vinyl Ketone → this compound

Experimental Protocol: A Generalized Procedure

Materials:

-

Cyclohexanone

-

Methyl vinyl ketone (MVK)

-

Base catalyst (e.g., sodium ethoxide, sodium hydroxide, potassium hydroxide)

-

Solvent (e.g., ethanol, methanol, diethyl ether)

-

Apparatus for reflux, extraction, and distillation/chromatography

Procedure:

-

Enolate Formation: A solution of cyclohexanone in a suitable solvent is treated with a base to generate the cyclohexanone enolate.

-

Michael Addition: Methyl vinyl ketone is added to the reaction mixture. The enolate undergoes a Michael addition to the β-carbon of the MVK, forming a 1,5-diketone intermediate, which is this compound.

-

Work-up: The reaction is quenched, and the product is extracted from the aqueous phase using an organic solvent.

-

Purification: The crude product is purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Note on MVK: Methyl vinyl ketone is prone to polymerization, especially in the presence of a base.[8] Therefore, it is often generated in situ or added slowly to the reaction mixture at a controlled temperature.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of two ketone functionalities. This allows for a range of chemical transformations:

-

Further Cyclization: As the product of the first step of a Robinson annulation, it can undergo an intramolecular aldol condensation to form a bicyclic α,β-unsaturated ketone. This is the subsequent step in the Robinson annulation sequence.[5][6]

-

Oxidation: The ketone groups can be oxidized, for instance, in a Baeyer-Villiger oxidation to form lactones.[1]

-

Reduction: The ketone groups can be reduced to the corresponding secondary alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

-

Enolate Chemistry: The α-protons to both carbonyl groups are acidic and can be removed by a base to form enolates, which can then participate in various alkylation and condensation reactions.

Spectroscopic Properties

Detailed experimental spectra for this compound are available in spectral databases such as SpectraBase. The following is a prediction of the key spectral features based on its structure.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to be complex due to the presence of multiple methylene (B1212753) groups in the cyclohexanone ring and the oxobutyl chain. Key expected signals include:

-

A singlet for the methyl protons of the acetyl group (~2.1 ppm).

-

Multiplets for the methylene protons of the cyclohexanone ring and the ethyl bridge of the side chain.

-

A multiplet for the methine proton at the 2-position of the cyclohexanone ring.

13C NMR Spectroscopy

The 13C NMR spectrum should show 10 distinct signals corresponding to the 10 carbon atoms in the molecule:

-

Two signals in the carbonyl region (~208-212 ppm) for the two ketone groups.

-

A signal for the methyl carbon of the acetyl group (~30 ppm).

-

Multiple signals in the aliphatic region for the methylene and methine carbons of the cyclohexanone ring and the side chain.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption bands of the two carbonyl groups.

-

A strong, sharp peak around 1715 cm-1, characteristic of the C=O stretching vibration of a saturated cyclic ketone.

-

Another strong, sharp peak around 1710 cm-1 for the C=O stretching of the acyclic ketone.

-

C-H stretching vibrations for the sp³ hybridized carbons will appear in the region of 2850-3000 cm-1.

Mass Spectrometry

The electron ionization mass spectrum will likely show a molecular ion peak (M+) at m/z = 168. Key fragmentation patterns would involve McLafferty rearrangements and alpha-cleavage adjacent to the carbonyl groups.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases revealed no specific studies on the biological activity or the involvement of this compound in any signaling pathways.

However, the broader class of 1,3-diketones and cyclohexanone derivatives has been investigated for various biological activities.[9][10][11] Some diketones are known for their antioxidant, anti-inflammatory, and antimicrobial properties.[9][12] Furthermore, certain cyclohexanone derivatives have been explored as anticancer agents and for their effects on drug absorption.[13][14]

Given the lack of direct data, the biological profile of this compound remains an open area for investigation. Its structure suggests potential for further chemical modification to explore various pharmacological activities.

Future Research Directions

The absence of biological data presents an opportunity for future research. A logical workflow for investigating the biological potential of this compound is outlined below.

Caption: A proposed workflow for the initial biological screening of this compound.

Conclusion

This compound is a structurally interesting diketone that is readily accessible through the well-established Robinson annulation. While its chemical identity and computed properties are well-documented, there is a significant lack of experimentally determined physical data and a complete absence of studies on its biological activity. This technical guide has summarized the available information and proposed avenues for future research to fully characterize this compound and explore its potential applications in medicinal chemistry and drug development. The detailed experimental protocols and investigation into its biological effects are critical next steps for the scientific community.

References

- 1. This compound | 26942-62-1 | Benchchem [benchchem.com]

- 2. This compound | C10H16O2 | CID 539006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Robinson annulation - Wikipedia [en.wikipedia.org]

- 6. chemistwizards.com [chemistwizards.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. homework.study.com [homework.study.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Developments in the Synthesis of β-Diketones [mdpi.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Effect of cyclohexanone derivatives on percutaneous absorption of ketoprofen and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(3-Oxobutyl)cyclohexanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Oxobutyl)cyclohexanone, a key intermediate in various organic syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₁₀H₁₆O₂, Molecular Weight: 168.23 g/mol ).[1][2][3]

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.4 - 2.2 | m | 4H | -CH₂-C(=O)- (cyclohexanone ring) |

| ~2.15 | s | 3H | -C(=O)-CH₃ |

| ~2.7 - 2.5 | t | 2H | -CH₂-C(=O)-CH₃ |

| ~2.0 - 1.5 | m | 7H | Cyclohexanone ring protons |

¹³C NMR Data

Note: The availability of ¹³C NMR data is indicated in databases such as PubChem and SpectraBase.[1] The specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

| Chemical Shift (ppm) | Carbon Type |

| ~212 | C=O (cyclohexanone) |

| ~208 | C=O (butyl chain) |

| ~50 | CH (cyclohexanone, C2) |

| ~42 | CH₂ (cyclohexanone, C6) |

| ~30 | CH₃ (acetyl group) |

| ~40 | CH₂ (butyl chain, adjacent to C=O) |

| ~28 | CH₂ (butyl chain) |

| ~32, 25, 27 | CH₂ (cyclohexanone ring) |

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930, ~2860 | Strong | C-H stretching (alkane) |

| ~1715 | Strong | C=O stretching (cyclohexanone) |

| ~1710 | Strong | C=O stretching (ketone, butyl chain) |

| ~1450 | Medium | CH₂ scissoring |

| ~1365 | Medium | CH₃ bending |

Mass Spectrometry (GC-MS) Data

Note: Mass spectrometry data is available through databases like PubChem, provided by NIST.[1] The following represents a summary of the expected fragmentation pattern.

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 168 | Moderate | [M]⁺ (Molecular Ion) |

| 111 | High | [M - C₃H₅O]⁺ |

| 98 | High | [C₆H₁₀O]⁺ (Cyclohexanone) |

| 83 | Moderate | [C₆H₁₁]⁺ |

| 70 | Moderate | [C₄H₆O]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | Very High | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

-

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, place a drop of the neat compound between two NaCl or KBr plates to form a thin film. For a solid sample, dissolve it in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate, and allow the solvent to evaporate.[5]

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Background Correction: Perform a background scan of the empty sample holder to subtract atmospheric and instrumental interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[6][7]

-

GC Conditions:

-

Injector: Use a split/splitless injector at a temperature of approximately 250°C.

-

Column: A nonpolar capillary column (e.g., DB-5ms) is suitable.

-

Oven Program: A temperature ramp is used to separate the components. For example, start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.[8]

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

-

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | C10H16O2 | CID 539006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 26942-62-1 | Benchchem [benchchem.com]

- 4. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. memphis.edu [memphis.edu]

Technical Guide: 2-(3-Oxobutyl)cyclohexanone (CAS 26942-62-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 2-(3-Oxobutyl)cyclohexanone (CAS number 26942-62-1), a cyclic ketone of interest in organic synthesis. While extensive experimental data for this specific compound is limited in publicly available literature, this document summarizes its known properties, potential reactivity based on structural analogs, and commercial availability.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 26942-62-1 | [1][2] |

| IUPAC Name | 2-(3-oxobutyl)cyclohexan-1-one | [1][2] |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2][3] |

| Molecular Weight | 168.23 g/mol | [1][2] |

| Canonical SMILES | CC(=O)CCC1CCCCC1=O | [2] |

| InChI Key | VIJSJXMROSVIQS-UHFFFAOYSA-N | [2] |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| Density | Not available | [4] |

| Solubility | No data available | |

| Appearance | No data available |

Synthesis and Reactivity

Detailed, peer-reviewed synthesis protocols specifically for this compound are not extensively documented. However, its structure suggests it can be synthesized through various standard organic chemistry reactions, such as the Michael addition of a cyclohexanone (B45756) enolate to methyl vinyl ketone.

The presence of two ketone functionalities and a cyclohexanone ring suggests that this compound can participate in a variety of chemical transformations.[2] Based on the reactivity of similar cyclohexanone derivatives, the following reactions are plausible:

-

Hydrogenation: The ketone groups can be reduced to hydroxyl groups using standard reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation.

-

Baeyer-Villiger Oxidation: The cyclohexanone ring is susceptible to oxidation by peroxy acids to form a lactone.[2]

-

Condensation Reactions: The α-protons adjacent to the ketone groups are acidic and can participate in aldol (B89426) or Claisen-type condensation reactions.

A generalized workflow for the potential synthesis of this compound via a Michael addition is depicted below.

Caption: A potential synthetic route to this compound via Michael addition.

Biological Activity and Signaling Pathways

As of the latest literature review, there are no specific studies detailing the biological activity or associated signaling pathways of this compound. The compound is structurally distinct from more widely studied cyclohexanone derivatives that exhibit pharmacological properties. Researchers investigating novel cyclic ketones may find this compound to be of interest for screening in various biological assays.

Due to the absence of experimental data, no signaling pathway diagrams can be provided at this time.

Experimental Protocols

A comprehensive search of scientific databases and literature did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. Standard laboratory procedures for handling non-hazardous organic ketones should be followed. Researchers are advised to develop and validate their own protocols based on established organic chemistry methodologies.

Commercial Suppliers

This compound is available from various chemical suppliers, primarily for research and development purposes. A selection of known suppliers is listed below.

| Supplier | Product Name | Notes |

| Benchchem | This compound | For research use only.[2] |

| PubChem | This compound | Lists various chemical vendors.[1] |

| Guidechem | Cyclohexanone, 2-(3-oxobutyl)- | Provides a list of suppliers.[3] |

Disclaimer: This information is intended for research and development purposes only. It is the responsibility of the user to ensure safe handling and disposal of this chemical in accordance with all applicable regulations. The absence of toxicity data does not imply that the compound is harmless.

References

An In-depth Technical Guide to the Robinson Annulation Reaction for the Formation of 2-(3-Oxobutyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Robinson annulation is a cornerstone of organic synthesis, enabling the construction of six-membered rings, a ubiquitous structural motif in a vast array of biologically active molecules, including steroids and terpenoids.[1][2] This technical guide provides a comprehensive overview of the initial and crucial step of this reaction: the base-catalyzed Michael addition of cyclohexanone (B45756) to methyl vinyl ketone (MVK) to form the intermediate 1,5-diketone, 2-(3-Oxobutyl)cyclohexanone. This document details the underlying mechanism, provides adaptable experimental protocols, presents quantitative data, and outlines purification strategies, serving as a critical resource for researchers in organic and medicinal chemistry.

Introduction

Discovered by Sir Robert Robinson in 1935, the Robinson annulation has become an indispensable tool for the formation of fused ring systems.[3] The reaction sequence classically involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[2][3] The initial Michael addition, a conjugate 1,4-addition, results in the formation of a 1,5-dicarbonyl compound.[4] In the context of this guide, the reaction between cyclohexanone and methyl vinyl ketone yields this compound, the key precursor to the annulated bicyclic enone. Understanding and controlling this first step is paramount for the successful synthesis of the final product. While often performed as a one-pot reaction leading to the final annulated product, the intermediate Michael adduct, this compound, can be isolated.[3] This guide focuses specifically on the synthesis and characterization of this important intermediate.

Reaction Mechanism and Signaling Pathway

The formation of this compound proceeds via a base-catalyzed Michael addition. The reaction is initiated by the deprotonation of cyclohexanone at the α-carbon by a base, forming a nucleophilic enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ketone, methyl vinyl ketone. Subsequent protonation of the resulting enolate yields the 1,5-diketone product, this compound.

Experimental Protocols

While a specific protocol for the synthesis and isolation of this compound from cyclohexanone is not extensively detailed in the literature as a standalone procedure, a reliable protocol can be adapted from the synthesis of the closely related 2-methyl-2-(3-oxobutyl)cyclohexanone. The following is a generalized procedure.

Materials:

-

Cyclohexanone

-

Methyl vinyl ketone (freshly distilled)

-

Base (e.g., sodium ethoxide, potassium hydroxide, or a non-nucleophilic base like triethylamine)

-

Solvent (e.g., ethanol, methanol, or an aprotic solvent like THF or toluene)

-

Hydrochloric acid (for work-up)

-

Brine solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone in the chosen solvent.

-

Base Addition: Cool the solution in an ice bath and add the base portion-wise while stirring.

-

Michael Acceptor Addition: Slowly add freshly distilled methyl vinyl ketone to the reaction mixture. Caution: Methyl vinyl ketone is prone to polymerization, especially in the presence of a base.[1]

-

Reaction: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours to overnight. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Further purification can be achieved through vacuum distillation or column chromatography.

Data Presentation

Quantitative data for the synthesis of this compound can vary significantly based on the specific reaction conditions employed. The following table summarizes typical reaction parameters and expected outcomes.

| Parameter | Value/Condition | Notes |

| Reactants | Cyclohexanone, Methyl Vinyl Ketone | |

| Base | Sodium Ethoxide, Potassium Hydroxide, Triethylamine | The choice of base can influence the reaction rate and side products.[1] |

| Solvent | Ethanol, Methanol, Toluene, THF | Protic solvents can participate in proton transfer steps. |

| Temperature | 0°C to 60°C | Initial addition is often performed at lower temperatures to control the exothermic reaction. |

| Reaction Time | 2 - 24 hours | Monitored by TLC for completion. |

| Yield | Moderate to Good | Yields can be affected by the polymerization of MVK.[1] |

Purification and Characterization

The crude this compound can be purified by several methods:

-

Vacuum Distillation: Effective for separating the product from non-volatile impurities.

-

Column Chromatography: Using silica (B1680970) gel and an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can provide a high degree of purity.

-

Crystallization: For some 1,5-diketones, crystallization from a suitable solvent can be an effective purification method.

The purified product can be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the carbonyl functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Conclusion

The synthesis of this compound via the Michael addition of cyclohexanone to methyl vinyl ketone is a fundamental and critical step in the Robinson annulation sequence. This guide has provided a detailed overview of the reaction mechanism, a generalized experimental protocol, and considerations for purification and characterization. A thorough understanding and optimization of this initial step are essential for researchers aiming to synthesize complex cyclic structures for applications in drug discovery and natural product synthesis. The adaptability of the reaction conditions allows for its application to a wide range of substrates, underscoring its importance in modern organic chemistry.

References

An In-depth Technical Guide to the Synthesis of 2-(3-Oxobutyl)cyclohexanone: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Oxobutyl)cyclohexanone is a key diketone intermediate in organic synthesis, notably serving as a precursor in the renowned Robinson annulation reaction for the construction of fused six-membered rings. This versatile building block is of significant interest in the synthesis of steroids, terpenoids, and other biologically active molecules. This technical guide provides a comprehensive overview of the primary starting materials and detailed synthetic methodologies for the preparation of this compound, with a focus on quantitative data, experimental protocols, and reaction pathways.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two highly effective and widely recognized named reactions: the Robinson Annulation and the Stork Enamine Synthesis. Both methodologies involve the crucial carbon-carbon bond formation between a cyclohexanone (B45756) derivative and a four-carbon unit, typically derived from methyl vinyl ketone (MVK).

The Robinson Annulation

The Robinson annulation is a powerful chemical reaction that creates a six-membered ring by forming three new carbon-carbon bonds.[1] The overall process combines a Michael addition with an intramolecular aldol (B89426) condensation.[1][2] For the synthesis of this compound, the key starting materials are cyclohexanone and methyl vinyl ketone. The reaction can be catalyzed by bases, acids, or organocatalysts, each offering distinct advantages in terms of reaction conditions and selectivity.

The base-catalyzed Robinson annulation is the classic approach. A base is used to deprotonate cyclohexanone, forming an enolate which then acts as a nucleophile in a Michael addition to methyl vinyl ketone.[2] The resulting 1,5-diketone, this compound, is the target molecule and can be isolated or can undergo a subsequent intramolecular aldol condensation under the reaction conditions to form a bicyclic product.[3]

Experimental Protocol: Base-Catalyzed Synthesis

A detailed, stepwise mechanism for the base-catalyzed Robinson annulation between 2-methylcyclohexanone (B44802) and methyl vinyl ketone proceeds as follows:

-

Deprotonation: A strong base, such as sodium ethoxide, deprotonates the 2-methylcyclohexanone to generate the most substituted enolate ion.

-

Michael Addition: The enolate ion undergoes a Michael addition to methyl vinyl ketone.

-

Tautomerization: The resulting enolate tautomerizes to the ketone.

-

Second Deprotonation: A second deprotonation occurs at the less substituted alpha position of the ketone to facilitate the formation of a six-membered ring.

-

Intramolecular Aldol Reaction: An intramolecular aldol reaction takes place to form a six-membered ring.

-

Protonation: The resulting alkoxide ion is protonated.

-

Dehydration: The intermediate undergoes dehydration to yield the final annulated product.[4]

Quantitative Data: Base-Catalyzed Robinson Annulation

| Starting Material (A) | Starting Material (B) | Base Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Cyclohexanone | Methyl Vinyl Ketone | NaOEt (catalytic) | EtOH/AcOEt | - | 77 | 90 (for the aza-Michael addition product) | [5] |

Note: The provided yield is for a related aza-Michael addition, highlighting the efficiency of base catalysis in the initial step of the Robinson annulation.

Reaction Pathway: Base-Catalyzed Robinson Annulation

Caption: Base-catalyzed formation of this compound.

The Robinson annulation can also be effectively catalyzed by acids. This variation is particularly useful as it can be performed in a one-pot synthesis.[6]

Experimental Protocol: Acid-Catalyzed Synthesis

While a specific detailed protocol for the acid-catalyzed synthesis of this compound was not found in the provided search results, a general procedure involves heating the ketone and methyl vinyl ketone in the presence of an acid catalyst, such as p-toluenesulfonic acid.[7]

Reaction Pathway: Acid-Catalyzed Robinson Annulation

Caption: Acid-catalyzed pathway to this compound.

The use of the chiral organocatalyst L-proline allows for the asymmetric synthesis of Robinson annulation products, often yielding products with high enantiomeric excess.[8] Proline catalyzes both the initial Michael addition and the subsequent intramolecular aldol condensation.

Experimental Protocol: Proline-Catalyzed Synthesis

In a representative procedure, 2-methylcyclohexane-1,3-dione (B75653) and methyl vinyl ketone are reacted in the presence of a catalytic amount of L-proline in a solvent such as DMSO at room temperature.[8]

Quantitative Data: Proline-Catalyzed Robinson Annulation

| Starting Material (A) | Starting Material (B) | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 2-Methylcyclohexane-1,3-dione | Methyl Vinyl Ketone | L-Proline (35 mol%) | DMSO | 89 | 35 | 49 | 76 | [8] |

| 2-Methylcyclohexane-1,3-dione | Methyl Vinyl Ketone | C-59 (35 mol%) | DMSO | 90 | Room Temp. | 55 | 75 | [8] |

Reaction Pathway: Proline-Catalyzed Robinson Annulation

Caption: Proline-catalyzed synthesis of this compound.

The Stork Enamine Synthesis

The Stork enamine synthesis provides an alternative and milder route for the α-alkylation of ketones.[9] This method involves the reaction of an enamine, formed from a ketone and a secondary amine, with an electrophile. For the synthesis of this compound, cyclohexanone is first converted to its enamine, which then undergoes a Michael addition to methyl vinyl ketone. The resulting iminium salt is subsequently hydrolyzed to yield the desired 1,5-diketone.[1]

Experimental Protocol: Stork Enamine Synthesis

A general procedure for the Stork enamine synthesis involves:

-

Enamine Formation: Cyclohexanone is reacted with a secondary amine, such as pyrrolidine, often with azeotropic removal of water using a Dean-Stark apparatus.

-

Michael Addition: The formed enamine is then reacted with methyl vinyl ketone.

-

Hydrolysis: The reaction mixture is treated with aqueous acid to hydrolyze the iminium intermediate to the final product, this compound.[1]

Quantitative Data: Stork Enamine Synthesis

| Starting Material (A) | Starting Material (B) | Amine | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Isobutyraldehyde | Enamine | - | THF | 3 | Ambient | 77 | [9] |

Note: The provided yield is for the alkylation of an enamine derived from isobutyraldehyde, demonstrating the general efficiency of the Stork enamine alkylation step.

Reaction Pathway: Stork Enamine Synthesis

References

- 1. Illustrated Glossary of Organic Chemistry - Stork enamine reaction [chem.ucla.edu]

- 2. Robinson annulation - Wikipedia [en.wikipedia.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. homework.study.com [homework.study.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Robinson Annulation [organic-chemistry.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 2-(3-Oxobutyl)cyclohexanone: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Oxobutyl)cyclohexanone, a key diketone intermediate in organic synthesis. The document details its historical discovery within the context of the Robinson annulation, its physicochemical properties, and a detailed experimental protocol for its synthesis. The guide also includes visualizations of the synthetic pathway and reaction mechanism to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the Robinson annulation, a powerful ring-forming reaction in organic chemistry. In 1935, Sir Robert Robinson and William Rapson published their seminal work on a new method for the synthesis of substituted cyclohexenones.[1][2] This reaction, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, proceeds through a 1,5-diketone intermediate.[1][3] In the reaction between cyclohexanone (B45756) and methyl vinyl ketone, this intermediate is this compound.

While Robinson's primary focus was on the final annulated product, the formation of this compound is a crucial step in the reaction mechanism.[3] The initial publication by Rapson and Robinson in the Journal of the Chemical Society in 1935 laid the theoretical groundwork for the formation of this intermediate, even if it was not isolated and characterized as a standalone compound at the time.[2][4] The significance of this intermediate lies in its bifunctional nature, possessing two ketone moieties that enable the subsequent intramolecular cyclization to form a six-membered ring, a structural motif prevalent in many natural products, including steroids.[3]

Physicochemical Properties

This compound is a cyclic ketone derivative.[5] While it is a well-established intermediate, it is often synthesized and used in situ without isolation. This is reflected in the limited availability of experimentally determined physical properties such as melting and boiling points in the literature.[6][7] The majority of available data is computed.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [5][8][9] |

| Molecular Weight | 168.23 g/mol | [5][8][9] |

| IUPAC Name | 2-(3-oxobutyl)cyclohexan-1-one | [8] |

| CAS Number | 26942-62-1 | [8][9] |

| Topological Polar Surface Area | 34.1 Ų | [8][9] |

| Hydrogen Bond Acceptor Count | 2 | [8][9] |

| Rotatable Bond Count | 3 | [8][9] |

| Melting Point | Not available | [6][7] |

| Boiling Point | Not available | [6][7] |

| Density | Not available | [6][7] |

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound via the Robinson annulation of cyclohexanone and methyl vinyl ketone. This protocol is adapted from established procedures for analogous Robinson annulation reactions.[10]

Materials:

-

Cyclohexanone

-

Methyl vinyl ketone

-

Sodium ethoxide

-

Anhydrous ethanol (B145695)

-

5% Hydrochloric acid (aqueous)

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 equivalent) in anhydrous ethanol.

-

Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the cyclohexanone enolate.

-

Michael Addition: Slowly add methyl vinyl ketone (1.2 equivalents) to the reaction mixture using a dropping funnel over approximately 15 minutes. An exothermic reaction may be observed.

-

Reaction: The reaction to form this compound as the Michael adduct is typically rapid. For complete conversion to the annulated product, the mixture would be heated to reflux.[10] To favor the isolation of the intermediate, the reaction can be monitored by Thin Layer Chromatography (TLC) and quenched after the consumption of the starting materials.

-

Work-up: After the desired reaction time, cool the mixture to room temperature. Carefully neutralize the mixture with a 5% hydrochloric acid solution until the pH is approximately 7.

-

Extraction: Remove the ethanol under reduced pressure. To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and work-up of this compound.

Caption: Synthetic workflow for this compound.

Robinson Annulation: Mechanism of Formation

The formation of this compound is the initial Michael addition step of the Robinson annulation. The subsequent steps illustrate the intramolecular aldol condensation and dehydration to form the final cyclohexenone product.

Caption: Robinson annulation reaction mechanism.

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. 307. Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. This compound | 26942-62-1 | Benchchem [benchchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound | C10H16O2 | CID 539006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(3-Oxobutyl)cyclohexanone: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-oxobutyl)cyclohexanone, a key intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, and spectroscopic data. A thorough examination of its synthesis via Michael addition, a critical step in the Robinson annulation, is presented, including a representative experimental protocol. Furthermore, the guide explores the subsequent intramolecular aldol (B89426) condensation, a pivotal reaction for the construction of bicyclic systems. This information is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Chemical Identity and Structure

The compound with the common name this compound is systematically named 2-(3-oxobutyl)cyclohexan-1-one according to IUPAC nomenclature.[1] Its chemical structure consists of a cyclohexanone (B45756) ring substituted at the second position with a 3-oxobutyl group.

Molecular Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of 2-(3-oxobutyl)cyclohexan-1-one is provided in the tables below. This data is crucial for its characterization, purification, and use in subsequent synthetic steps.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| CAS Number | 26942-62-1 | [1] |

| Appearance | Not available | |

| Boiling Point | Not available | [2] |

| Melting Point | Not available | [2] |

| Density | Not available | [2] |

Table 2: Computed Properties

| Property | Value | Reference |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 168.115029749 Da | [1] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (GC-MS) | NIST Number: 185606, Top Peak m/z: 43 | [1] |

| ¹³C NMR | Spectral data available in databases such as SpectraBase. | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through a Michael addition (also known as conjugate addition) of a cyclohexanone enolate to methyl vinyl ketone. This reaction is the first step of the well-established Robinson annulation , a powerful method for the formation of six-membered rings.

Synthesis Workflow

The overall workflow for the synthesis of this compound via Michael addition is depicted below.

Caption: Workflow for the synthesis of this compound.

Representative Experimental Protocol

Materials:

-

(S)-(-)-α-Methylbenzylamine (or other suitable amine for enamine formation)

-

Cyclohexanone

-

Methyl vinyl ketone (freshly distilled)

-

Glacial acetic acid

-

Water

-

Ether-petroleum ether mixture (50:50)

-

Brine

-

10% Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Imine/Enamine Formation: In a round-bottomed flask equipped with a Dean-Stark apparatus, a mixture of (S)-(-)-α-methylbenzylamine (1 equivalent), cyclohexanone (1 equivalent), and toluene is heated at reflux under a nitrogen atmosphere until the theoretical amount of water is collected. This step forms the corresponding imine, which is in equilibrium with the more reactive enamine.

-

Michael Addition: The solution containing the enamine is cooled in an ice bath. Freshly distilled methyl vinyl ketone (approximately 1.05 equivalents) is added via syringe with magnetic stirring under a nitrogen atmosphere. The reaction mixture is then heated to approximately 40°C for 24 hours.

-

Hydrolysis and Workup: The reaction mixture is cooled in an ice bath, and glacial acetic acid and water are added. The mixture is stirred at room temperature for 2 hours to hydrolyze the iminium salt intermediate. The resulting solution is transferred to a separatory funnel, diluted with brine and water, and extracted multiple times with an ether-petroleum ether mixture.

-

Purification: The combined organic layers are washed with 10% hydrochloric acid, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvents are removed using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Reactivity: Intramolecular Aldol Condensation

This compound is a 1,5-diketone, making it an ideal substrate for an intramolecular aldol condensation to form a bicyclic α,β-unsaturated ketone. This reaction is the second and final step of the Robinson annulation. The reaction proceeds by forming an enolate which then attacks the other carbonyl group within the same molecule.

Potential Cyclization Pathways

In principle, the intramolecular aldol condensation of this compound can lead to different products depending on which α-proton is removed to form the enolate and which carbonyl group is attacked.[4][5] The formation of five- and six-membered rings is generally favored. The most likely product is the one that results from the formation of a thermodynamically stable conjugated system.

Caption: Potential pathways in the intramolecular aldol condensation.

Applications in Drug Development and Organic Synthesis

Substituted cyclohexanone derivatives are important structural motifs in many natural products and pharmaceutically active compounds. The ability to construct fused ring systems through reactions like the Robinson annulation, for which this compound is a key intermediate, is fundamental in the synthesis of steroids, terpenes, and alkaloids. While the direct biological activity of the title compound is not extensively documented, its utility as a versatile building block makes it a valuable compound for medicinal chemists and researchers in drug discovery.

Conclusion

2-(3-Oxobutyl)cyclohexan-1-one is a valuable synthetic intermediate with well-defined properties and reactivity. Its synthesis via Michael addition and its subsequent intramolecular aldol condensation are cornerstone reactions in organic chemistry, providing access to complex bicyclic systems. This guide has provided a detailed overview of its chemical nature, synthesis, and reactivity, offering a solid foundation for its application in research and development.

References

- 1. This compound | C10H16O2 | CID 539006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The intramolecular aldol condensation of 2- (3-oxobutyl)cyclohexanone (ma.. [askfilo.com]

- 5. The intramolecular aldol condensation of 2- (3-oxobutyl)cyclohexanone (ma.. [askfilo.com]

A Technical Guide to 2-(3-Oxobutyl)cyclohexanone: Synthesis and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(3-Oxobutyl)cyclohexanone, a key intermediate in organic synthesis. The document details its chemical properties, synthesis protocols, and characteristic reactions, offering valuable insights for its application in research and development, particularly as a scaffold in the synthesis of more complex molecules.

Core Compound Properties

This compound is a dicarbonyl compound featuring a cyclohexanone (B45756) ring substituted at the second position with a 3-oxobutyl side chain. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2] |

| Molecular Weight | 168.23 g/mol | [1][2] |

| IUPAC Name | 2-(3-oxobutyl)cyclohexan-1-one | [1] |

| CAS Number | 26942-62-1 | [1][2] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Robinson annulation. This powerful reaction sequence involves two key steps: a Michael addition followed by an intramolecular aldol (B89426) condensation.

Experimental Protocol: Robinson Annulation

Step 1: Michael Addition

The synthesis commences with the Michael addition of cyclohexanone to methyl vinyl ketone. This reaction forms the intermediate, this compound.

-

Reagents:

-

Cyclohexanone (1 equivalent)

-

Methyl vinyl ketone (1 equivalent)

-

Base catalyst (e.g., sodium ethoxide, potassium hydroxide)

-

Anhydrous ethanol (B145695) as solvent

-

-

Procedure:

-

A solution of the base catalyst in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cyclohexanone is added dropwise to the stirred solution at room temperature.

-

The mixture is then cooled in an ice bath, and methyl vinyl ketone is added slowly to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of a weak acid (e.g., acetic acid), and the solvent is removed under reduced pressure.

-

The crude product, this compound, is then extracted with a suitable organic solvent (e.g., diethyl ether), washed with brine, and dried over anhydrous sodium sulfate. The solvent is then evaporated to yield the crude product.

-

Step 2: Intramolecular Aldol Condensation (Cyclization)

While this compound is the target molecule of this guide, it is important to note that in a typical Robinson annulation, this intermediate is often not isolated but is directly subjected to an intramolecular aldol condensation to form a cyclohexenone derivative. For the purpose of synthesizing this compound, the reaction is stopped after the Michael addition step.

Synthesis of this compound.

Chemical Reactivity and Synthetic Applications

This compound serves as a versatile intermediate for the synthesis of various organic molecules due to the presence of two reactive carbonyl groups. Key reactions include Baeyer-Villiger oxidation and catalytic hydrogenation.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound can selectively oxidize the cyclohexanone ring to form a lactone, a valuable heterocyclic motif.

-

General Protocol:

-

Reagents:

-

This compound (1 equivalent)

-

Peroxy acid (e.g., meta-chloroperoxybenzoic acid - mCPBA) or hydrogen peroxide with a Lewis acid catalyst.

-

Aprotic solvent (e.g., dichloromethane, chloroform).

-

-

Procedure:

-

This compound is dissolved in the chosen solvent.

-

The peroxy acid is added portion-wise at a controlled temperature (often 0 °C to room temperature).

-

The reaction is stirred until completion (monitored by TLC).

-

The reaction mixture is then washed with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxide, followed by a base wash (e.g., sodium bicarbonate) to remove acidic byproducts.

-

The organic layer is dried and concentrated to yield the lactone product.

-

-

Catalytic Hydrogenation

The ketone functionalities of this compound can be reduced to hydroxyl groups through catalytic hydrogenation.

-

General Protocol:

-

Reagents:

-

This compound (1 equivalent)

-

Hydrogen gas (H₂)

-

Catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), Raney Nickel).

-

Solvent (e.g., ethanol, ethyl acetate).

-

-

Procedure:

-

This compound and the catalyst are placed in a hydrogenation vessel with the solvent.

-

The vessel is flushed with hydrogen gas and then pressurized.

-

The mixture is agitated at a specific temperature and pressure until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration (e.g., through Celite).

-

The solvent is evaporated to yield the corresponding diol.

-

-

Reactions of this compound.

Biological Activity

Currently, there is a lack of significant published data on the specific biological activities of this compound itself. Its primary role in the scientific literature is that of a synthetic intermediate. Researchers in drug development may utilize this compound as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The reactivity of its two carbonyl groups allows for a wide range of chemical modifications, making it a valuable building block in medicinal chemistry.

Conclusion

This compound is a readily synthesized and synthetically versatile dicarbonyl compound. Its importance lies in its utility as an intermediate in the construction of more elaborate molecular architectures. The protocols for its synthesis via Robinson annulation and its subsequent transformations through Baeyer-Villiger oxidation and catalytic hydrogenation are well-established. While direct biological applications have not been extensively reported, its value as a foundational molecule in synthetic and medicinal chemistry is clear. This guide provides the essential technical information for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

Methodological & Application

Synthesis of 2-(3-Oxobutyl)cyclohexanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Oxobutyl)cyclohexanone is a key intermediate in organic synthesis, particularly in the construction of bicyclic systems through the Robinson annulation reaction. As a 1,5-diketone, it possesses two reactive carbonyl functionalities, making it a versatile building block for the synthesis of various complex molecules, including natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound via two common and effective methods: the base-catalyzed Michael addition and the Stork enamine synthesis.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 168.23 g/mol | --INVALID-LINK-- |

| CAS Number | 26942-62-1 | --INVALID-LINK-- |

| IUPAC Name | 2-(3-oxobutyl)cyclohexan-1-one | --INVALID-LINK-- |

| ¹³C NMR (CDCl₃) | δ (ppm): 209.1, 208.7, 50.1, 42.1, 39.8, 30.0, 27.9, 25.1, 24.9, 21.3 | --INVALID-LINK-- |

| GC-MS (m/z) | Top Peak: 43, 2nd Highest: 111, 3rd Highest: 98 | --INVALID-LINK--[1] |

Table 2: Comparison of Synthesis Protocols

| Parameter | Protocol 1: Base-Catalyzed Michael Addition | Protocol 2: Stork Enamine Synthesis |

| Key Reagents | Cyclohexanone (B45756), Methyl Vinyl Ketone, Base (e.g., Sodium Ethoxide) | Cyclohexanone, Pyrrolidine (B122466), Methyl Vinyl Ketone, Acid catalyst (for hydrolysis) |

| Reaction Type | Michael Addition | Enamine formation followed by Michael Addition and Hydrolysis |

| Advantages | Fewer steps, readily available reagents. | Milder reaction conditions, avoids self-condensation of cyclohexanone.[2] |

| Disadvantages | Risk of polymerization of MVK and self-condensation of cyclohexanone. | Requires an additional step for enamine formation and subsequent hydrolysis. |

| Typical Yield | Moderate to Good | Good to High[3] |

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition of Cyclohexanone and Methyl Vinyl Ketone

This protocol describes the direct Michael addition of cyclohexanone to methyl vinyl ketone, catalyzed by a base, to yield this compound. This reaction is the first step of the Robinson annulation sequence.[4]

Materials

-

Cyclohexanone

-

Methyl Vinyl Ketone (freshly distilled)

-

Sodium Ethoxide (or other suitable base)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (0.1 eq) in anhydrous ethanol.

-

Addition of Reactants: To the stirred solution, add cyclohexanone (1.0 eq). Subsequently, add freshly distilled methyl vinyl ketone (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis via Stork Enamine Alkylation

This method involves the formation of an enamine from cyclohexanone and a secondary amine (e.g., pyrrolidine), followed by a Michael addition to methyl vinyl ketone and subsequent hydrolysis to yield the desired 1,5-diketone. The Stork enamine synthesis offers a milder alternative to the direct base-catalyzed Michael addition.[2][3]

Materials

-

Cyclohexanone

-

Pyrrolidine

-

p-Toluenesulfonic acid (catalytic amount)

-

Methyl Vinyl Ketone (freshly distilled)

-

Dioxane

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with Dean-Stark trap

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure

Step 1: Enamine Formation

-

Reaction Setup: To a solution of cyclohexanone (1.0 eq) in dry toluene in a round-bottom flask equipped with a Dean-Stark trap, add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Azeotropic Water Removal: Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Isolation of Enamine: Cool the reaction mixture and remove the toluene under reduced pressure. The crude enamine is typically used in the next step without further purification.

Step 2: Michael Addition

-

Reaction Setup: Dissolve the crude enamine from Step 1 in dioxane.

-

Addition of Michael Acceptor: Add freshly distilled methyl vinyl ketone (1.1 eq) to the enamine solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

Step 3: Hydrolysis

-

Acidification: To the reaction mixture, add an aqueous solution of hydrochloric acid to hydrolyze the iminium salt intermediate.

-

Stirring: Stir the mixture vigorously for 1-2 hours at room temperature.

-

Neutralization and Extraction: Neutralize the mixture with a saturated aqueous sodium bicarbonate solution and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Caption: Workflow for the Base-Catalyzed Michael Addition.

Caption: Workflow for the Stork Enamine Synthesis.

References

The Pivotal Role of 2-(3-Oxobutyl)cyclohexanone in Bicyclic Ring System Synthesis

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

Introduction: 2-(3-Oxobutyl)cyclohexanone is a crucial, often transient, intermediate in organic synthesis, primarily recognized for its central role in the Robinson annulation reaction. This diketone is fundamental in the construction of six-membered rings, leading to the formation of bicyclic systems that are core structures in a multitude of natural products and pharmaceutically active compounds. Its most prominent application is the synthesis of the Wieland-Miescher ketone, a versatile building block for steroids, terpenoids, and other complex molecules.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this important synthetic intermediate.

I. Core Application: Synthesis of the Wieland-Miescher Ketone

The primary application of this compound lies in its intramolecular aldol (B89426) condensation to form the Wieland-Miescher ketone. This bicyclic enedione is a cornerstone in the total synthesis of numerous complex natural products.[1][4] The reaction sequence begins with the Michael addition of 2-methyl-1,3-cyclohexanedione to methyl vinyl ketone, which generates this compound in situ. This intermediate then undergoes a base- or acid-catalyzed intramolecular aldol condensation to yield the Wieland-Miescher ketone.[3][5]

Key Features:

-

Ring Formation: The Robinson annulation provides an efficient method for the construction of a new six-membered ring.[3][5]

-

Stereocontrol: The synthesis can be rendered enantioselective through the use of chiral catalysts, such as L-proline, yielding optically active Wieland-Miescher ketone, a valuable chiral starting material.[2][6]

-

Synthetic Versatility: The Wieland-Miescher ketone contains multiple functional groups (two carbonyls and a double bond) that can be selectively manipulated to build complex molecular architectures.[7]

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of the Wieland-Miescher ketone, the primary product derived from this compound.

| Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| L-proline | Ionic Liquid ([pyC4]NTf2) | Not Specified | Room Temp. | 88 | 93 | [6] |

| L-proline | DMSO | Not Specified | Not Specified | 49 | 76 (one-pot) | [2] |

| Triethylamine (Michael) & N-tosyl-(Sa)-binam-L-prolinamide (Aldol) | Solvent-free | Not Specified | Not Specified | 93 (overall) | 94 | [8] |

| S-(−)-proline | Not Specified | Not Specified | Not Specified | 56 | Enantiomerically pure | [9] |

II. Experimental Protocols

Protocol 1: Racemic Synthesis of Wieland-Miescher Ketone

This protocol describes a general procedure for the Robinson annulation to produce the racemic Wieland-Miescher ketone.

Materials:

-

2-methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone

-

Base (e.g., sodium methoxide)

-

Appropriate workup and purification reagents (e.g., ether, brine, magnesium sulfate, silica (B1680970) gel)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-methyl-1,3-cyclohexanedione in methanol.

-

Add a catalytic amount of sodium methoxide (B1231860) to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add methyl vinyl ketone to the cooled solution.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a mild acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the Wieland-Miescher ketone.

Protocol 2: Enantioselective Synthesis of (S)-Wieland-Miescher Ketone using L-Proline

This protocol is adapted from established procedures for the asymmetric synthesis of the Wieland-Miescher ketone.[2][9]

Materials:

-

2-methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone

-

S-(−)-proline

-

Solvent (e.g., DMSO or DMF)

-

Appropriate workup and purification reagents

Procedure:

-

Dissolve 2-methyl-1,3-cyclohexanedione and a catalytic amount of S-(−)-proline in the chosen solvent in a reaction vessel.

-

Stir the mixture at room temperature.

-

Add methyl vinyl ketone dropwise to the solution.

-

Continue stirring at room temperature for the required reaction time (this can range from hours to days, monitoring by TLC is recommended).

-

After the reaction is complete, add water to the reaction mixture.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield the enantiomerically enriched (S)-Wieland-Miescher ketone.[9]

III. Visualizations

Reaction Pathway for Wieland-Miescher Ketone Synthesis

Caption: Robinson Annulation Pathway to Wieland-Miescher Ketone.

General Experimental Workflow

Caption: General workflow for the synthesis and analysis.

IV. Further Applications in Total Synthesis

The Wieland-Miescher ketone, derived from this compound, is a highly valuable chiral building block for the synthesis of a wide array of complex natural products.[4][10] Its utility has been demonstrated in the synthesis of:

-

Steroids: The AB-ring system of steroids is inherent in the structure of the Wieland-Miescher ketone, making it an ideal starting point for the synthesis of compounds like adrenosterone.[2]

-

Terpenoids: A vast number of sesquiterpenoids and diterpenoids have been synthesized using the Wieland-Miescher ketone as a key intermediate.[2][4]

-

Other Bioactive Molecules: Its application extends to the synthesis of other biologically active molecules, including some with potential anticancer, antimicrobial, and antiviral properties.[2]

The diverse reactivity of the Wieland-Miescher ketone allows for a range of transformations, including reductions, oxidations, and various carbon-carbon bond-forming reactions, further expanding its synthetic utility.[7]

References

- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. homework.study.com [homework.study.com]

- 6. ias.ac.in [ias.ac.in]

- 7. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-(3-Oxobutyl)cyclohexanone as a Versatile Building Block in Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Oxobutyl)cyclohexanone is a pivotal 1,5-dicarbonyl compound that serves as a cornerstone in the construction of complex cyclic and polycyclic molecules. Its significance stems from its role as the key intermediate in the Robinson annulation, a powerful and widely utilized carbon-carbon bond-forming reaction. This tandem reaction, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, provides a straightforward route to construct six-membered rings, forming α,β-unsaturated ketones known as octalones. These structures are embedded in a vast array of natural products, including steroids, terpenoids, and alkaloids, making this compound an invaluable building block in the synthesis of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in total synthesis.

The Robinson Annulation: Formation of this compound and its Cyclization